

2-Methoxy-5-sulfamoylbenzoic acid synonyms and IUPAC name

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Compound of Interest

Compound Name: 2-Methoxy-5-sulfamoylbenzoic acid

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An In-depth Technical Guide to **2-Methoxy-5-sulfamoylbenzoic acid**: Synthesis, Applications, and Analysis

Introduction

2-Methoxy-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound of significant interest in the pharmaceutical and fine chemical industries. While not an active pharmaceutical ingredient (API) itself, it serves as a critical building block, or key intermediate, in the synthesis of several important drugs. Its molecular architecture, featuring a carboxylic acid, a methoxy group, and a sulfonamide, provides a versatile scaffold for constructing more complex molecules.

This guide provides a comprehensive overview of **2-Methoxy-5-sulfamoylbenzoic acid**, tailored for researchers and drug development professionals. We will delve into its chemical identity, explore validated synthetic routes, discuss its primary application in the synthesis of the antipsychotic drug Sulpiride, and outline key analytical methodologies for its characterization.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, safety, and scientific reproducibility. The nomenclature and key properties of the title compound are well-established in chemical literature and databases.

IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is **2-methoxy-5-sulfamoylbenzoic acid**[\[1\]](#).

Synonyms: In commercial and research contexts, this compound is known by several other names, which are crucial to recognize when searching literature and supplier catalogs. These include:

- 5-(Aminosulfonyl)-2-methoxybenzoic acid[\[1\]](#)[\[2\]](#)
- 5-Sulfamoyl-o-anisic acid[\[1\]](#)
- 2-Methoxy-5-sulfonamidobenzoic acid[\[2\]](#)
- Sulpiride Impurity D[\[1\]](#)[\[3\]](#)

The designation as "Sulpiride Impurity D" in pharmacopeial contexts highlights its close structural relationship to the final drug product and underscores the need for its stringent control during manufacturing[\[1\]](#)[\[3\]](#).

Chemical Structure

The structural arrangement of functional groups dictates the molecule's reactivity and physical properties.

Caption: Chemical structure of **2-Methoxy-5-sulfamoylbenzoic acid**.

Physicochemical Data Summary

The following table summarizes key identifiers and computed physicochemical properties that are essential for laboratory handling, analytical method development, and process chemistry.

Property	Value	Source
CAS Number	22117-85-7	[1][4]
Molecular Formula	C ₈ H ₉ NO ₅ S	[1][4]
Molecular Weight	231.23 g/mol	[1]
Appearance	White to Light yellow powder/crystal	[2]
Melting Point	220.0 to 224.0 °C	[2]
Topological Polar Surface Area (TPSA)	106.69 Å ²	[4]
LogP (octanol-water partition coefficient)	0.0408	[4]

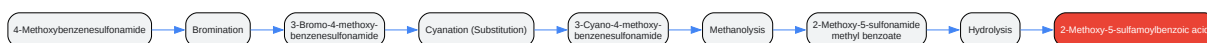
Synthesis and Manufacturing Insights

The synthesis of **2-Methoxy-5-sulfamoylbenzoic acid** is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A patented method provides a clear and modern approach, avoiding some of the harsher reagents of older, traditional routes[5].

The scientific rationale for this synthetic pathway is the sequential and regioselective introduction of the required functional groups onto a simpler, commercially available starting material. The choice of reagents and reaction conditions is critical for minimizing side-product formation.

Synthetic Workflow Diagram

The overall transformation from the starting material to the final product involves four key chemical reactions.



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Caption: Patented synthesis workflow for **2-Methoxy-5-sulfamoylbenzoic acid**[5].

Detailed Experimental Protocol

The following protocol is based on the methodology disclosed in patent CN111100042A[5].

This process is designed to be robust and scalable, with mild reaction conditions.

Step 1: Bromination of 4-Methoxybenzenesulfonamide

- **Rationale:** To introduce a bromine atom at the position ortho to the methoxy group, which will be subsequently replaced by a nitrile. The presence of a reducing agent helps to control the reactivity of the bromine.
- **Procedure:**
 - Charge 4-methoxybenzenesulfonamide and a suitable reducing agent into a reaction vessel.
 - Add a solvent (e.g., a halogenated hydrocarbon or acetic acid).
 - Cool the mixture and slowly add bromine while maintaining the temperature.
 - Allow the reaction to proceed until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Work up the reaction mixture to isolate the crude 3-bromo-4-methoxybenzenesulfonamide.

Step 2: Cyanation of 3-Bromo-4-methoxybenzenesulfonamide

- **Rationale:** A nucleophilic substitution reaction where the bromide is replaced by a cyanide group using cuprous cyanide. This is a common method for introducing a carbon atom that can be further elaborated.
- **Procedure:**

- Combine the 3-bromo-4-methoxybenzenesulfonamide with cuprous cyanide in a high-boiling point polar solvent (e.g., DMF or NMP).
- Add a catalyst (e.g., a palladium or copper-based catalyst) to facilitate the reaction.
- Heat the mixture under an inert atmosphere (e.g., nitrogen) for several hours.
- Upon completion, quench the reaction and perform an extractive workup to isolate 3-cyano-4-methoxybenzenesulfonamide.

Step 3: Methanolysis of the Nitrile

- Rationale: The nitrile group is converted to a methyl ester via acid-catalyzed reaction with methanol. This step builds the methyl benzoate functionality.
- Procedure:
 - Dissolve the 3-cyano-4-methoxybenzenesulfonamide in an excess of methanol.
 - Add a strong acid catalyst (e.g., sulfuric acid or HCl gas).
 - Heat the mixture to reflux and maintain for the time required for full conversion of the nitrile to the ester.
 - Cool the reaction and neutralize the acid.
 - Isolate the product, 2-methoxy-5-sulfonamide methyl benzoate, typically by crystallization.

Step 4: Hydrolysis of the Methyl Ester

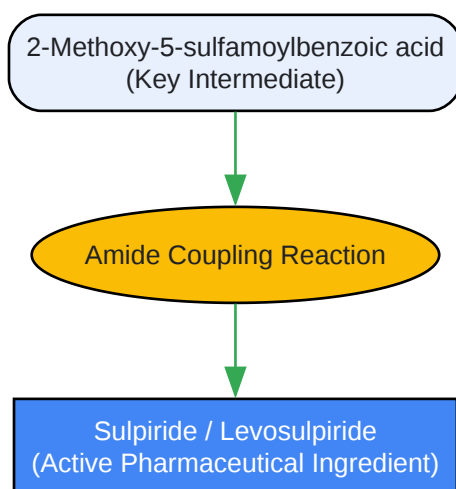
- Rationale: The final step involves the saponification (base-catalyzed hydrolysis) of the methyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate to yield the final product.
- Procedure:
 - Suspend the methyl ester from Step 3 in an aqueous solution of a base (e.g., sodium hydroxide).

- Heat the mixture to facilitate the hydrolysis.
- After the reaction is complete, cool the solution.
- Carefully acidify the mixture with a strong acid (e.g., hydrochloric acid) until the product precipitates.
- Filter, wash the solid with water to remove salts, and dry to obtain pure **2-Methoxy-5-sulfamoylbenzoic acid**.

Application in Pharmaceutical Synthesis

The primary and most well-documented application of **2-Methoxy-5-sulfamoylbenzoic acid** is its role as a key intermediate in the production of Sulpiride and its active enantiomer, Levosulpiride^{[6][7][8]}. Sulpiride is an antipsychotic and anti-emetic drug.

The structure of **2-Methoxy-5-sulfamoylbenzoic acid** provides the entire substituted benzoyl moiety required for the final drug molecule. The synthesis involves activating the carboxylic acid group and then reacting it with a specific amine side-chain to form an amide bond, which is the final key step in the synthesis of Sulpiride.



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Caption: Role as a key intermediate in API synthesis.

Analytical Methodologies

Ensuring the purity and identity of **2-Methoxy-5-sulfamoylbenzoic acid** is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose[2].

A self-validating HPLC protocol must have a clear rationale for the chosen conditions to ensure it is fit for purpose—namely, to separate the main component from potential starting materials, intermediates, and degradation products.

Protocol: Purity Determination by HPLC

- **Principle:** Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is used with a non-polar stationary phase. The components are detected using a UV detector at a wavelength where the analyte has strong absorbance.
- **Instrumentation:** A standard HPLC system with a UV-Vis detector.
- **Column:** C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., water with a pH-adjusting acid like phosphoric acid) and an organic modifier like methanol or acetonitrile. A typical starting point could be a 70:30 mixture of water:methanol[9]. The exact ratio should be optimized to achieve good separation.
- **Rationale for Mobile Phase:** The aqueous buffer controls the ionization state of the acidic and basic functional groups, influencing retention time. Methanol acts as the organic modifier; adjusting its concentration elutes compounds of different polarities.
- **Flow Rate:** 1.0 mL/min[9].
- **Detection Wavelength:** 240 nm[9].
- **Rationale for Wavelength:** Aromatic compounds with conjugated systems, such as this benzoic acid derivative, typically exhibit strong UV absorbance in the 230-280 nm range. 240 nm is chosen to maximize the signal-to-noise ratio for the analyte.
- **Sample Preparation:** Accurately weigh about 10 mg of the sample and dissolve it in a suitable diluent (e.g., the mobile phase) to a final concentration of ~0.1 mg/mL. Ensure the

sample is fully dissolved.

- Analysis: Inject a small volume (e.g., 5-10 μL) of the sample solution onto the column and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, **2-Methoxy-5-sulfamoylbenzoic acid** presents several hazards that necessitate careful handling^[1].

- Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (H302)^[1].
- Handling Recommendations:
 - Work in a well-ventilated area or a chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
 - Avoid creating dust when handling the solid material.
 - Store in a cool, dry place in a tightly sealed container.

Conclusion

2-Methoxy-5-sulfamoylbenzoic acid is a fine chemical of considerable industrial importance, primarily serving as a non-negotiable precursor in the synthesis of the pharmaceutical Sulpiride. Its well-defined chemical properties and established synthetic pathways make it a reliable building block for drug development professionals. A thorough understanding of its synthesis, analytical control, and safe handling is essential for its effective and safe utilization in a research or manufacturing environment.

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